molecular formula C16H21NO2 B048775 2-(2-Benzofuranyl)-4-tert-butyl-morpholine CAS No. 119491-61-1

2-(2-Benzofuranyl)-4-tert-butyl-morpholine

Cat. No.: B048775
CAS No.: 119491-61-1
M. Wt: 259.34 g/mol
InChI Key: FSLQAJDYQZJWQT-UHFFFAOYSA-N
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Description

2-(2-Benzofuranyl)-4-tert-butyl-morpholine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring and a morpholine ring, makes it a compound of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Benzofuranyl)-4-tert-butyl-morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzofuran ring allows for electrophilic aromatic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or ethanol .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acid derivatives, while reduction reactions may produce benzofuran-2-yl-methanol derivatives .

Scientific Research Applications

2-(2-Benzofuranyl)-4-tert-butyl-morpholine has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anti-tumor, antibacterial, and anti-viral properties . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-(2-Benzofuranyl)-4-tert-butyl-morpholine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

2-(2-Benzofuranyl)-4-tert-butyl-morpholine can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran-2-carboxylic acid. Other similar compounds include psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)17-8-9-18-15(11-17)14-10-12-6-4-5-7-13(12)19-14/h4-7,10,15H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLQAJDYQZJWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601271
Record name 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119491-61-1
Record name 2-(2-Benzofuranyl)-4-(1,1-dimethylethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119491-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Benzofuran-2-yl)-4-tert-butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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